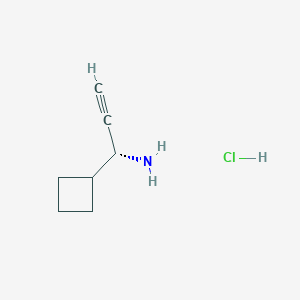

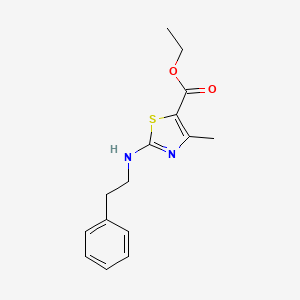

![molecular formula C25H27N5O3 B3003758 1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1170950-80-7](/img/structure/B3003758.png)

1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, is a derivative of pyrrolidine-2,5-dione, which is a core structure for various pharmacologically active compounds. The papers provided do not directly discuss this specific compound but offer insights into similar structures and their properties.

Synthesis Analysis

The synthesis of related 1,4-piperazine-2,5-dione compounds has been reported to be achieved through a multi-step process starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in a 23% overall yield . The process involves several steps, which may include functional group transformations, ring closures, and the introduction of substituents to the core piperazine ring. The synthesis route's efficiency and yield are critical for the practical application of these compounds in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-diones is characterized by the presence of a piperazine ring fused to a dione moiety. The polymorphic crystalline forms of these compounds can exhibit different hydrogen-bonding networks, which are crucial for their solid-state properties . Single-crystal X-ray analysis is typically employed to determine the precise arrangement of atoms within the crystal lattice and to understand the intermolecular interactions that govern the compound's stability and reactivity.

Chemical Reactions Analysis

The reactivity of pyrrolidine-2,5-diones is influenced by the presence of the dione functionality and the substituents attached to the piperazine ring. These compounds can participate in various chemical reactions, including those that involve the formation or breaking of amide bonds, which are central to the piperazine ring structure. The study of these reactions is essential for modifying the compound's structure to enhance its pharmacological profile or to create derivatives with improved properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-diones, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the association of piperazinediones in solution has been studied using mass spectrometry and nuclear magnetic resonance spectroscopy, with the solid-state structures serving as models for solution aggregation . The association constants derived from NMR data provide insights into the compound's behavior in different solvents, which is important for its formulation and delivery in a pharmaceutical context.

Case Studies and Applications

Although the specific compound is not directly discussed in the provided papers, similar compounds have been synthesized and evaluated for their anticonvulsant activity . The anticonvulsant screening involved standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice, with additional testing in the 6-Hz psychomotor seizure model. The neurotoxicity was assessed using the rotarod test. Most of the synthesized compounds were effective in at least one seizure model, with some showing high activity across multiple tests . These findings suggest that derivatives of pyrrolidine-2,5-diones, including the compound of interest, may have potential as anticonvulsant agents, warranting further investigation into their pharmacological effects and mechanisms of action.

Direcciones Futuras

The compound could be of interest for further study, given the wide range of biological activities exhibited by imidazole-containing compounds . Future research could explore its potential uses in medicine or other fields. Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components in many functional molecules used in various applications .

Mode of Action

For instance, some imidazole derivatives inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which can influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of imidazole derivatives can be influenced by reaction conditions .

Propiedades

IUPAC Name |

1-[2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3/c31-23-10-11-24(32)30(23)18-25(33)28-14-12-27(13-15-28)17-22-26-20-8-4-5-9-21(20)29(22)16-19-6-2-1-3-7-19/h1-9H,10-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZHYUBTSGEFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

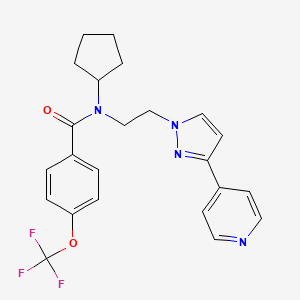

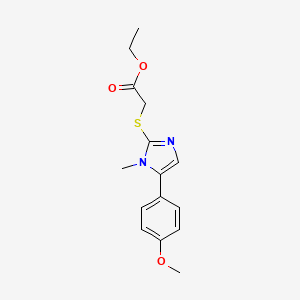

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)

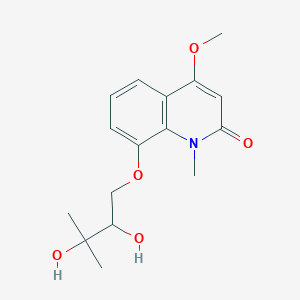

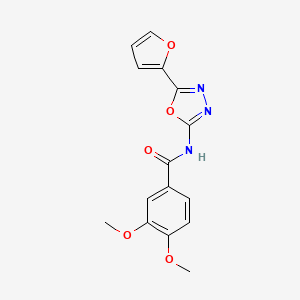

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

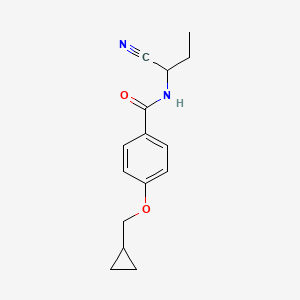

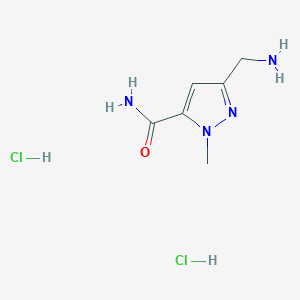

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)